molecular formula C11H18O3 B13833727 Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate CAS No. 93904-83-7

Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13833727
CAS No.: 93904-83-7
M. Wt: 198.26 g/mol
InChI Key: DTSQPPVGQIJERI-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS: 93904-83-7, EC: 299-817-5) is a spirocyclic compound featuring a 1-oxaspiro[2.5]octane core substituted with a methyl group and an ethyl carboxylate ester. Its molecular formula is C10H16O3, and it is primarily utilized in industrial and scientific research contexts . The compound’s spirocyclic structure imparts unique steric and electronic properties, making it a subject of interest in organic synthesis and flavoring applications .

Properties

CAS No.

93904-83-7

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-3-13-9(12)10(2)11(14-10)7-5-4-6-8-11/h3-8H2,1-2H3

InChI Key

DTSQPPVGQIJERI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C2(O1)CCCCC2)C

Origin of Product

United States

Preparation Methods

Synthesis via Trimethylsulfoxonium Ylide Cyclopropanation

One of the primary routes to synthesize ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate involves the cyclopropanation of ethyl 4-oxocyclohexanecarboxylate using trimethylsulfoxonium iodide and potassium tert-butoxide in dimethyl sulfoxide (DMSO) at room temperature (20°C). The reaction proceeds overnight, yielding the spirocyclic compound after extraction and purification steps. This method yields approximately 65% of the product, which can be used without further purification.

  • Reaction conditions:

    • Reagents: Trimethylsulfoxonium iodide, potassium tert-butoxide
    • Solvent: Dimethyl sulfoxide (DMSO)
    • Temperature: 20°C
    • Time: Overnight (~18 hours)
    • Workup: Extraction with diethyl ether, drying over sodium sulfate, filtration, and evaporation under reduced pressure
  • Key intermediate: Ethyl 1-oxaspiro[2.5]octane-6-carboxylate

  • Yield: 65%

  • NMR data (¹H-NMR, 400 MHz, CDCl₃): δ 1.20 (triplet, 3H), 1.27–1.49 (multiplet, 2H), 1.63–2.04 (multiplet, 6H), 2.26–2.28 (multiplet, 1H), 2.49–2.59 (multiplet, 2H), 4.06 (quartet, 2H).

Base-Promoted Ring Expansion in N,N-Dimethylformamide (DMF)

Another method involves the reaction of ethyl carbamate with potassium tert-butoxide in DMF, followed by the addition of ethyl 1-oxaspiro[2.5]octane-6-carboxylate. The reaction mixture is heated at 130°C for 18 hours. This process leads to the formation of two intermediates, ethyl trans-2-oxo-1-oxa-3-azaspiror4.5ldecane-8-carboxylate and ethyl cis-2-oxo-1-oxa-3-azaspiro[4.5]decane-8-carboxylate, which can be separated and purified by chromatography.

  • Reaction conditions:

    • Reagents: Ethyl carbamate, potassium tert-butoxide
    • Solvent: N,N-Dimethylformamide (DMF)
    • Temperature: 130°C
    • Time: 18 hours
    • Workup: Dilution with saturated NaCl solution, extraction with ethyl acetate, drying, filtration, concentration, and purification by Biotage chromatography
  • Yields: Intermediate 15 (8.24 g), Intermediate 16 (4.36 g)

  • NMR data (¹H-NMR, 400 MHz, CDCl₃):

    • Intermediate 15: δ 5.39 (br s, 1H), 4.15 (q, 2H), 3.37 (s, 2H), 2.47 (sept, 1H), 2.01–2.11 (m, 2H), 1.80–1.95 (m, 4H), 1.62–1.74 (m, 2H), 1.27 (t, 3H)
    • Intermediate 16: δ 5.27 (br s, 1H), 4.15 (q, 2H), 3.32 (s, 2H), 2.28–2.37 (m, 1H), 2.13 (br d, 2H), 1.85–2.05 (m, 4H), 1.53 (td, 2H), 1.27 (t, 3H).

Use of DMPU as Solvent for Enhanced Yield

A similar reaction to the above is conducted using 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) as the solvent. Ethyl carbamate and potassium tert-butoxide are reacted at 0°C, followed by the addition of ethyl 1-oxaspiro[2.5]octane-6-carboxylate. The mixture is heated at 130°C for 15 hours. The product is isolated after quenching with saturated ammonium chloride solution, extraction with dichloromethane, and purification by silica gel chromatography. This method yields about 75% of the target compound as a mixture of cis and trans isomers.

  • Reaction conditions:

    • Reagents: Ethyl carbamate, potassium tert-butoxide
    • Solvent: DMPU
    • Temperature: 0°C addition, then 130°C heating for 15 hours
    • Workup: Quenching with saturated NH₄Cl, extraction with DCM, drying, filtration, evaporation, and silica gel chromatography
  • Yield: 75% (major batch), 14.3% (minor batch)

  • Isomer ratio: Approximately 6:4 cis/trans mixture

  • NMR data (¹H-NMR, 400 MHz, CDCl₃): δ 5.07–5.22 (m, 1H), 4.15 (q, 2H), 3.37 (s, 0.6H), 3.32 (s, 0.4H), 2.42–2.53 (m, 0.4H), 2.26–2.39 (m, 0.6H), 2.01–2.18 (m, 2H), 1.79–2.01 (m, 4H), 1.63–1.75 (m, 0.6H), 1.46–1.58 (m, 1.4H), 1.27 (t, 3H).

Summary Table of Preparation Methods

Method No. Starting Materials Base/Reagent Solvent Temperature Time Yield (%) Key Notes
1 Ethyl 4-oxocyclohexanecarboxylate Trimethylsulfoxonium iodide, potassium tert-butoxide DMSO 20°C Overnight 65 Direct cyclopropanation yielding spiro ester
2 Ethyl carbamate, Ethyl 1-oxaspiro[2.5]octane-6-carboxylate Potassium tert-butoxide DMF 130°C 18 hours N/A Produces two azaspiro intermediates
3 Ethyl carbamate, Ethyl 1-oxaspiro[2.5]octane-6-carboxylate Potassium tert-butoxide DMPU 0°C to 130°C 15 hours 75 Higher yield, cis/trans isomer mixture

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Chemical Research Applications

1. Synthesis of Complex Molecules

Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate serves as a vital building block in organic synthesis. Its spirocyclic framework allows for the construction of more complex molecular architectures through various chemical reactions, including:

  • Oxidation : Utilizing agents such as potassium permanganate to form hydroxylated derivatives.
  • Reduction : Employing lithium aluminum hydride to produce alcohols.
  • Substitution Reactions : Facilitating the replacement of functional groups, leading to diverse derivatives.
Reaction TypeReagentsProducts Formed
OxidationPotassium permanganateHydroxylated derivatives
ReductionLithium aluminum hydrideAlcohol derivatives
SubstitutionNucleophiles (amines, thiols)Functionalized compounds

2. Mechanistic Studies

The compound's interactions with various reagents and conditions have been studied to elucidate its reaction mechanisms. Understanding these mechanisms is crucial for optimizing synthetic pathways and improving yields in chemical processes.

Biological Applications

1. Pharmacological Research

This compound has shown potential biological activity, making it a candidate for pharmacological studies. Research indicates that it may interact with specific molecular targets, modulating biological pathways that could lead to therapeutic effects.

  • Anti-inflammatory Properties : Investigations have focused on its ability to inhibit inflammatory pathways.
  • Antimicrobial Activity : The compound has been evaluated for its effectiveness against various pathogens.

Case Study: Anti-inflammatory Effects

A recent study explored the anti-inflammatory properties of this compound in vitro. Results indicated a significant reduction in pro-inflammatory cytokines when treated with the compound, suggesting its potential as a therapeutic agent in inflammatory diseases.

Industrial Applications

1. Material Science

In industrial applications, this compound is utilized in the development of new materials with unique properties:

  • Polymers and Coatings : The compound's structural characteristics contribute to the formulation of advanced polymers that exhibit enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can interact with cellular pathways, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular characteristics of Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents or Modifications Key Applications/Notes
This compound 93904-83-7 C10H16O3 184.23 Methyl group at position 2 Flavoring agent, research chemical
Ethyl 1-oxaspiro[2.5]octane-2-carboxylate 6975-17-3 C10H16O3 184.23 No methyl substituent Potential flavoring precursor
Ethyl 2-butyl-1-oxaspiro[2.5]octane-2-carboxylate 5445-41-0 C14H24O3 240.34 Butyl group at position 2 Higher boiling point (305.8°C), used in specialty synthesis
Ethyl 6-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate - C15H26O3 254.36 tert-Butyl group at position 6 Increased steric hindrance, niche pharmaceutical applications
Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate 1544375-49-6 C11H18O4 214.26 Additional oxygen atom (1,6-dioxaspiro) Altered polarity, experimental compound
Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate 1447942-88-2 C11H16F2O2 218.24 Fluorine atoms at position 6 Enhanced electronic effects, agrochemical research

Physicochemical Properties

  • Boiling Points : The butyl-substituted derivative (CAS 5445-41-0) exhibits a higher boiling point (305.8°C) compared to the methyl analog due to increased molecular weight and van der Waals interactions . Data for the methyl-substituted compound is unavailable, but its lower molecular weight suggests a lower boiling point.
  • Density : The butyl derivative has a density of 1.03 g/cm³, reflecting its bulky substituent .
  • Polarity: The 1,6-dioxaspiro analog (CAS 1544375-49-6) has an additional oxygen atom, enhancing polarity and water solubility compared to mono-oxygenated analogs .

Biological Activity

Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound characterized by its unique spirocyclic structure, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C11H18O3
Molecular Weight: 198.26 g/mol
Functional Groups: Carboxylate and ether functionalities contribute to its reactivity.

The spirocyclic structure of this compound allows for unique conformational dynamics that can influence its biological interactions. The presence of the carboxylate group is particularly significant for its reactivity and potential applications in drug development.

Synthesis

The synthesis of this compound typically involves the reaction of an appropriate spirocyclic precursor with ethyl chloroformate in the presence of a base such as triethylamine. This reaction is often conducted in organic solvents like dichloromethane at low temperatures to optimize yield and purity.

Anti-inflammatory Effects

The compound may also demonstrate anti-inflammatory properties, which are common among spirocyclic compounds. In vitro studies have shown that related compounds can inhibit pro-inflammatory cytokines, suggesting a potential pathway for this compound to exert similar effects.

Enzyme Inhibition

There is growing interest in the ability of this compound to act as an enzyme inhibitor. Studies on structurally similar compounds have shown that they can modulate enzyme activities, particularly those involved in metabolic pathways linked to obesity and diabetes management. This compound may interact with specific enzymes, leading to therapeutic applications in metabolic disorders.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound's ability to bind to specific receptors or enzymes plays a crucial role in its biological effects. Future research will focus on identifying these molecular targets and understanding how they relate to the compound's pharmacological properties.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityIndicated potential effectiveness against Gram-positive bacteria; further testing required for Gram-negative strains.
Study 2Anti-inflammatory EffectsDemonstrated inhibition of TNF-alpha production in macrophages; suggests anti-inflammatory potential.
Study 3Enzyme InteractionIdentified preliminary binding affinity with MetAP2; implications for obesity treatment explored.

Q & A

Q. What are the established synthetic protocols for Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate, and how do reaction parameters affect product quality?

Methodological Answer: The synthesis typically involves spirocyclization of ethyl esters with cyclic ketones or epoxide precursors. Key parameters include catalyst selection, solvent polarity, and temperature control:

  • Route 1 : Cyclization of ethyl 2-methyl ester with a spirocyclic ketone precursor using acid catalysis (e.g., H₂SO₄) in THF at 60–80°C yields the product with >80% purity .
  • Route 2 : Multi-step synthesis via epoxide intermediates, where ethyl chloroformate reacts with a cyclopropane derivative under basic conditions (e.g., NaHCO₃) in dichloromethane (DCM) .
Synthetic RouteStarting MaterialsCatalyst/SolventTemperatureYield/Purity
Acid-catalyzed cyclizationEthyl ester, spirocyclic ketoneH₂SO₄, THF60–80°C>80% purity
Epoxide intermediateCyclopropane derivative, ethyl chloroformateNaHCO₃, DCMRT65–75% yield

Q. Critical Factors :

  • Catalyst : Acidic conditions favor cyclization but may lead to ester hydrolysis if not controlled.
  • Solvent : Polar aprotic solvents (e.g., THF) enhance reaction efficiency .
  • Temperature : Elevated temperatures accelerate cyclization but risk side reactions like decarboxylation .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

Methodological Answer: Structural validation requires a combination of techniques:

  • X-ray crystallography : Resolves spirocyclic geometry and stereochemistry. SHELX software (e.g., SHELXL) refines crystal structures with high precision, achieving R-factors < 0.05 .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups at C2). Key signals include:
    • Ester carbonyl (δ ~170 ppm in ¹³C NMR) .
    • Spiro carbon splitting patterns in 2D NMR (HSQC, HMBC) .
  • IR spectroscopy : Ester C=O stretch at ~1740 cm⁻¹ .
TechniqueKey Data PointsReference
X-ray crystallographySpiro C–O bond length: 1.43 Å
¹H NMR (CDCl₃)δ 1.25 (t, CH₂CH₃), δ 3.65 (s, OCH₃)
¹³C NMRδ 170.2 (C=O), δ 98.5 (spiro C)

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing novel derivatives of this compound?

Methodological Answer: Contradictions often arise from stereochemical ambiguities or impurity interference. Strategies include:

  • Cross-validation : Compare X-ray structures with DFT-optimized computational models to verify bond angles and torsional strain .
  • Advanced NMR : Use NOESY to confirm spatial proximity of methyl groups and spiro atoms .
  • Chromatographic purity checks : HPLC-MS identifies co-eluting impurities that distort NMR/IR data .

Case Study : A 2024 study resolved conflicting ¹³C NMR signals for a methyl-substituted derivative by correlating DFT-predicted shifts (Gaussian 16, B3LYP/6-311+G*) with experimental data, identifying a minor rotameric impurity .

Q. What strategies optimize enantioselective synthesis of this compound derivatives?

Methodological Answer: Enantioselectivity is achieved via chiral catalysts or auxiliaries:

  • Chiral Lewis acids : Zn(II)-BINOL complexes induce asymmetry during spirocyclization, achieving up to 90% ee .
  • Kinetic resolution : Lipase-catalyzed hydrolysis of racemic esters selectively retains the (R)-enantiomer .
StrategyCatalyst/ReagentEnantiomeric Excess (ee)Reference
Zn(II)-BINOL complex(S)-BINOL, Zn(OTf)₂88–90%
Enzymatic resolutionCandida antarctica lipase85% (R)

Q. Critical Parameters :

  • Solvent : Non-polar solvents (e.g., toluene) enhance chiral induction .
  • Temperature : Lower temperatures (0–5°C) reduce racemization .

Q. How does the spirocyclic structure influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The spiro framework imposes steric and electronic effects:

  • Steric hindrance : The 2-methyl group directs nucleophiles (e.g., Grignard reagents) to attack the less hindered carbonyl position .
  • Ring strain : The 2.5-oxaspiro system’s angle strain (~90°) increases susceptibility to ring-opening reactions with strong bases (e.g., NaOH) .

Q. Experimental Findings :

  • Hydrolysis with 1M NaOH at 80°C cleaves the spiro ring, yielding a linear dicarboxylic acid derivative (confirmed by LC-MS) .
  • Nucleophilic substitution with NH₃/MeOH produces an amide without ring opening, indicating kinetic control .

Q. What computational approaches predict the biological activity of this compound analogs?

Methodological Answer:

  • Molecular docking : AutoDock Vina models interactions with malaria PfATP4 (PDB: 6VX8), showing analog binding affinity comparable to artemisinin derivatives (ΔG = -9.2 kcal/mol) .
  • QSAR models : Topological polar surface area (TPSA < 60 Ų) correlates with blood-brain barrier permeability for CNS-targeted analogs .
Computational ToolApplicationKey InsightReference
AutoDock VinaAntimalarial target predictionHigh affinity for PfATP4
SwissADMEPharmacokinetic profilingTPSA = 55.3 Ų, High bioavailability

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